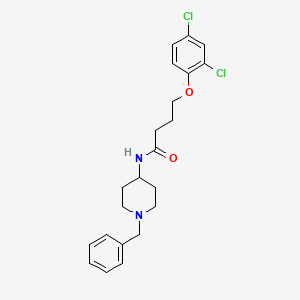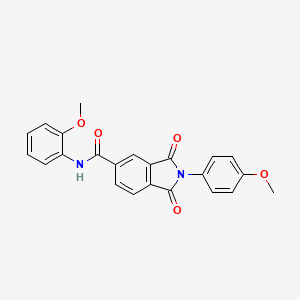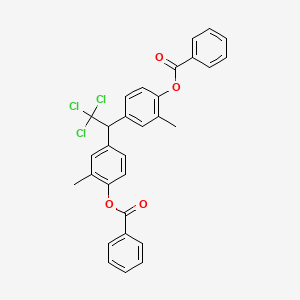![molecular formula C18H23N3O2S B11110940 N'-[(E)-[5-(Pyridin-2-ylsulfanyl)furan-2-YL]methylidene]octanehydrazide](/img/structure/B11110940.png)
N'-[(E)-[5-(Pyridin-2-ylsulfanyl)furan-2-YL]methylidene]octanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-[5-(Pyridin-2-ylsulfanyl)furan-2-YL]methylidene]octanehydrazide is a complex organic compound that features a unique combination of pyridine, furan, and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[5-(Pyridin-2-ylsulfanyl)furan-2-YL]methylidene]octanehydrazide typically involves the condensation of 5-(pyridin-2-ylsulfanyl)furan-2-carbaldehyde with octanehydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[5-(Pyridin-2-ylsulfanyl)furan-2-YL]methylidene]octanehydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the hydrazide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or furan rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Various nucleophiles such as alkyl halides, aryl halides, and appropriate solvents like dichloromethane or toluene.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Functionalized pyridine or furan derivatives.
Scientific Research Applications
N’-[(E)-[5-(Pyridin-2-ylsulfanyl)furan-2-YL]methylidene]octanehydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Catalysis: The compound can serve as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.
Mechanism of Action
The mechanism of action of N’-[(E)-[5-(Pyridin-2-ylsulfanyl)furan-2-YL]methylidene]octanehydrazide involves its interaction with specific molecular targets. The pyridine and furan rings can engage in π-π stacking interactions, while the hydrazide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(Pyridin-2-ylmethyl)furan-2-carboxamide
- 2-(1H-Benzimidazol-2-ylsulfanyl)-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide
Uniqueness
N’-[(E)-[5-(Pyridin-2-ylsulfanyl)furan-2-YL]methylidene]octanehydrazide is unique due to the presence of both pyridine and furan rings, which provide a distinct electronic environment
Properties
Molecular Formula |
C18H23N3O2S |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
N-[(E)-(5-pyridin-2-ylsulfanylfuran-2-yl)methylideneamino]octanamide |
InChI |
InChI=1S/C18H23N3O2S/c1-2-3-4-5-6-9-16(22)21-20-14-15-11-12-18(23-15)24-17-10-7-8-13-19-17/h7-8,10-14H,2-6,9H2,1H3,(H,21,22)/b20-14+ |
InChI Key |
LCLZADHOPOANNN-XSFVSMFZSA-N |
Isomeric SMILES |
CCCCCCCC(=O)N/N=C/C1=CC=C(O1)SC2=CC=CC=N2 |
Canonical SMILES |
CCCCCCCC(=O)NN=CC1=CC=C(O1)SC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dibromo-6-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11110871.png)
methanone](/img/structure/B11110876.png)
![N-{2-[(2E)-2-(3-Ethoxy-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide](/img/structure/B11110883.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(Z)-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}acetohydrazide](/img/structure/B11110884.png)
![2,6-diamino-4-[4-(trifluoromethyl)phenyl]-4H-thiopyran-3,5-dicarbonitrile](/img/structure/B11110895.png)
![2-nitro-6-[(E)-{2-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene}methyl]phenol](/img/structure/B11110901.png)
![2-(2,6-dibromo-4-methylphenoxy)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11110909.png)
![{2-[(E)-(2-{(2Z)-3-phenyl-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenoxy}acetic acid](/img/structure/B11110911.png)

![ethyl S-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate](/img/structure/B11110922.png)


![Ethyl 2-(3,5-dichloro-2-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11110955.png)
![methyl 2-{[(2-thioxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoate](/img/structure/B11110956.png)
